4-chloro-5-[(4-methylbenzyl)amino]-2-phenyl-3(2H)-pyridazinone
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Overview
Description
4-chloro-5-[(4-methylbenzyl)amino]-2-phenyl-3(2H)-pyridazinone is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by its unique structure, which includes a chloro group, a methylbenzylamino group, and a phenyl group attached to a pyridazinone core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-[(4-methylbenzyl)amino]-2-phenyl-3(2H)-pyridazinone typically involves multi-step organic reactions
Formation of Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Phenyl Substitution: The phenyl group can be introduced via Suzuki-Miyaura coupling reactions using phenylboronic acid and palladium catalysts under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the nitro group (if present) can be achieved using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or palladium on carbon (Pd/C) for catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of N-oxides or nitroso derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted pyridazinones with various functional groups replacing the chloro group.
Scientific Research Applications
Chemistry
In chemistry, 4-chloro-5-[(4-methylbenzyl)amino]-2-phenyl-3(2H)-pyridazinone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways. Its ability to modulate these pathways makes it a candidate for studying cellular processes and disease mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It has been studied for its anti-inflammatory, anticancer, and antimicrobial properties. Researchers are exploring its use in drug development for treating various diseases.
Industry
Industrially, this compound can be used in the development of agrochemicals, dyes, and materials science. Its chemical stability and reactivity make it suitable for various applications in these fields.
Mechanism of Action
The mechanism of action of 4-chloro-5-[(4-methylbenzyl)amino]-2-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include inhibition of kinase activity, leading to altered cell signaling and reduced proliferation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-5-[(4-methylphenyl)amino]-2-phenyl-3(2H)-pyridazinone
- 4-chloro-5-[(4-methylbenzyl)amino]-2-(4-methylphenyl)-3(2H)-pyridazinone
- 4-chloro-5-[(4-methylbenzyl)amino]-2-(4-chlorophenyl)-3(2H)-pyridazinone
Uniqueness
Compared to similar compounds, 4-chloro-5-[(4-methylbenzyl)amino]-2-phenyl-3(2H)-pyridazinone stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of chloro, methylbenzylamino, and phenyl groups provides a distinct profile that can be exploited for targeted applications in medicinal chemistry and other fields.
Properties
IUPAC Name |
4-chloro-5-[(4-methylphenyl)methylamino]-2-phenylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O/c1-13-7-9-14(10-8-13)11-20-16-12-21-22(18(23)17(16)19)15-5-3-2-4-6-15/h2-10,12,20H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSIOQYNKZRFBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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